![molecular formula C19H19Cl2F3N4O B2375316 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea CAS No. 2061740-16-5](/img/structure/B2375316.png)
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications
Glycine Transporter Inhibition
The compound is related to research on glycine transporter 1 (GlyT1) inhibitors. A structurally similar compound, identified as a potent and orally available GlyT1 inhibitor, showed an increase in the cerebrospinal fluid concentration of glycine in rats, indicating potential applications in neurological research and treatment (Yamamoto et al., 2016).
Crystallography and Structural Analysis
Research in crystallography and structural analysis includes the study of compounds with similar structures. For instance, a study on Rupatadine, a compound with a similar pyridine and piperidine structure, explored the dihedral angles and configurations within the molecule, providing insights into molecular interactions and stabilities (Kaur et al., 2013).
Chemical Synthesis and Modification
Chemical synthesis research involves creating derivatives and analogues of the compound. A related study discussed the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing methods for generating trifluoromethyl-containing compounds using azirine ring expansion strategies (Khlebnikov et al., 2018).
Dopamine Receptor Studies
Compounds structurally similar to 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea have been studied in the context of dopamine receptors. For example, a compound was developed for analysis in human plasma and urine as a dopamine D4 receptor antagonist, indicating applications in the study of psychiatric disorders (Chavez-Eng et al., 1997).
Anticonvulsant Properties
Research on anticonvulsant drugs, including studies on crystal structures and electronic properties of similar compounds, may offer insights into potential applications of this compound (Georges et al., 1989).
Antioxidant and Anticancer Research
The synthesis and evaluation of antioxidant properties in compounds with a similar chemical structure, as well as their potential anticancer applications, are of significant research interest. Studies in this area explore the chemical reactivity and biological interactions of such compounds (Bekircan et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme and inhibits its function. The inhibition of Sfp-PPTase disrupts the post-translational modification process, which is crucial for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of Sfp-PPTase by the compound affects the post-translational modification process in bacteria . This disruption can attenuate secondary metabolism and thwart bacterial growth
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrates antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
It is noted that efflux, a mechanism that bacteria use to pump out toxic substances, is implicated as a mechanism for resistance in escherichia coli . This suggests that the compound’s efficacy may be influenced by the presence of efflux mechanisms in the bacterial environment.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2F3N4O/c1-27(18(29)26-14-4-2-13(20)3-5-14)15-6-8-28(9-7-15)17-16(21)10-12(11-25-17)19(22,23)24/h2-5,10-11,15H,6-9H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNVZOAEZMNRRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

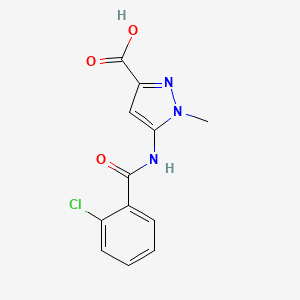

![(Z)-3-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2375235.png)
![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)
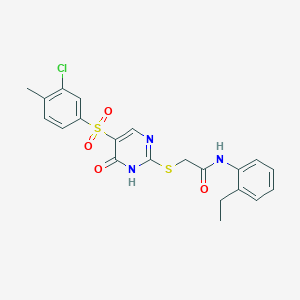
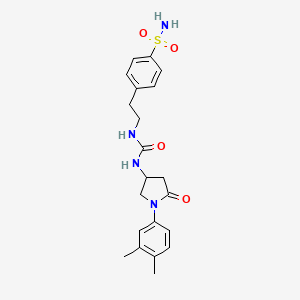
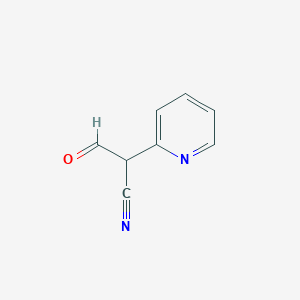

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)
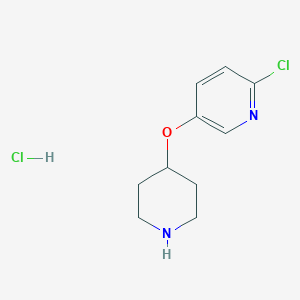
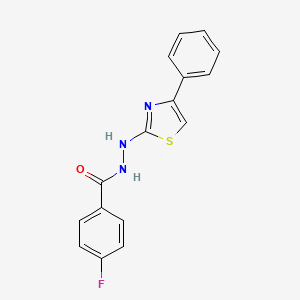

![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)